Chemical properties of 2-(3-Chloro-4-fluorophenyl)isonicotinic acid for drug design
Chemical properties of 2-(3-Chloro-4-fluorophenyl)isonicotinic acid for drug design
Executive Summary: The Biaryl Isonicotinic Acid Scaffold
In modern drug discovery, the 2-aryl-isonicotinic acid motif represents a privileged scaffold, balancing the structural rigidity of biaryl systems with the versatile functionality of the pyridine-4-carboxylic acid core.[1][2] This guide focuses on 2-(3-Chloro-4-fluorophenyl)isonicotinic acid , a specific derivative engineered to optimize metabolic stability and lipophilic interactions.[1]
The 3-chloro-4-fluorophenyl substitution pattern is not arbitrary; it is a strategic medicinal chemistry design element.[1] The 4-fluoro substituent blocks metabolic oxidation at the para-position (a common metabolic soft spot), while the 3-chloro group introduces steric bulk and lipophilicity, modulating the compound's binding affinity and pharmacokinetic profile.[1][2] This scaffold serves as a critical intermediate in the synthesis of anti-tuberculosis agents (InhA inhibitors), anti-inflammatory drugs (COX/LOX pathway modulators), and kinase inhibitors.[1][2]
Physicochemical Profile & Molecular Properties[1][3][4][5][6][7][8][9]
Understanding the physicochemical landscape of this molecule is essential for predicting its behavior in biological systems.[1][2] The following data is derived from structure-activity relationship (SAR) principles and calculated molecular descriptors standard in the field.
Table 1: Calculated Molecular Properties
| Property | Value (Approx.) | Drug Design Implication |
| Molecular Formula | C₁₂H₇ClFNO₂ | Core composition.[1][3][4][5][6][7][8] |
| Molecular Weight | 251.64 g/mol | Well within Fragment-Based Drug Design (FBDD) limits (<300 Da).[2] |
| cLogP (Lipophilicity) | 2.8 – 3.2 | Ideal range for oral bioavailability (Lipinski's Rule of 5).[2] |
| TPSA (Polar Surface Area) | ~50 Ų | Suggests good membrane permeability (Target <140 Ų).[2] |
| H-Bond Donors | 1 (COOH) | Minimal donor count favors permeability. |
| H-Bond Acceptors | 3 (N, O, O) | Pyridine nitrogen and carboxylate oxygens.[1][2] |
| pKa (Acid) | ~3.8 – 4.2 | The carboxylic acid is ionized at physiological pH (COO⁻).[2] |
| pKa (Base) | ~2.5 – 3.0 | The pyridine nitrogen is less basic due to the electron-withdrawing aryl group. |
Electronic & Steric Analysis[1][2]
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Electronic Effect: The 3-chloro-4-fluorophenyl group exerts an electron-withdrawing inductive effect (-I) on the pyridine ring.[1] This reduces the electron density on the pyridine nitrogen, lowering its pKa compared to unsubstituted isonicotinic acid.[1][2]
-
Conformation: The biaryl bond is not freely rotating due to the ortho-hydrogen interactions and the steric bulk of the 3-chloro substituent. This forces the two rings to adopt a twisted conformation (dihedral angle ~30-45°), which can be critical for binding pocket selectivity.[1][2]
Synthetic Methodology: The Suzuki-Miyaura Protocol[1]
The most robust and scalable method for synthesizing 2-aryl-isonicotinic acids is the Suzuki-Miyaura cross-coupling reaction .[1] This pathway utilizes a palladium catalyst to couple an aryl boronic acid with a halopyridine.[1]
Protocol: Synthesis of 2-(3-Chloro-4-fluorophenyl)isonicotinic Acid[1]
Reaction Class: Palladium-Catalyzed Cross-Coupling Scale: Gram-scale (scalable to kg)[1]
Reagents:
-
Substrate A: 2-Chloroisonicotinic acid (or methyl ester) [1.0 eq]
-
Substrate B: 3-Chloro-4-fluorophenylboronic acid [1.2 eq]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ [3-5 mol%]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) [2-3 eq][2]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 2-chloroisonicotinic acid (1.0 eq) and 3-chloro-4-fluorophenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water.
-
Activation: Add the base (K₂CO₃, 2.5 eq) and stir for 10 minutes under nitrogen flow to ensure deprotonation and solubility.
-
Catalysis: Add the palladium catalyst (Pd(dppf)Cl₂, 5 mol%) quickly to minimize oxidation.[2]
-
Reaction: Heat the mixture to reflux (90-100°C) for 12-16 hours under an inert atmosphere (N₂ or Ar). Monitor reaction progress via TLC or LC-MS.[1]
-
Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues.[1] Acidify the filtrate with 1N HCl to pH ~3-4 to precipitate the free acid.
-
Purification: Collect the solid by filtration. Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH gradient) if necessary.[2]
Visualization: Synthetic Pathway (DOT Diagram)
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling to generate the target biaryl scaffold.[2]
Medicinal Chemistry Logic & Design Strategy
The utility of this compound lies in its ability to interact with specific biological targets through defined molecular features.[2][3]
4.1. Metabolic Stability (The Halogen Effect)
The 4-fluoro substituent is a classic bioisostere for hydrogen. The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond, making it resistant to Cytochrome P450-mediated oxidation.[1][2] This prolongs the half-life (
4.2. The Carboxylic Acid Warhead
The C4-carboxylic acid is a versatile handle. It can:
-
Form Salt Bridges: Interact with positively charged residues (Arg, Lys) in the active site.[1][2]
-
Be Modified: Converted into esters (prodrugs), amides, or hydrazides (e.g., Isoniazid analogs).[1][2]
-
Bioisosteric Replacement: Replaced with a tetrazole or sulfonamide to improve permeability or alter pKa.[1]
4.3. Interaction Map (Pharmacophore)[2]
The following diagram illustrates the key interaction points of the molecule with a hypothetical protein binding pocket.
Figure 2: Pharmacophoric features and their interactions within a biological context.[2]
Applications in Drug Discovery[2][4][5][12][14]
5.1. Anti-Tuberculosis (TB) Agents
Isonicotinic acid hydrazide (Isoniazid) is a frontline TB drug.[2][8][9] Derivatives of 2-aryl-isonicotinic acid have been explored as InhA inhibitors (Enoyl-ACP reductase).[1] The biaryl system mimics the substrate binding, while the acid hydrazide moiety (if derivatized) forms the covalent adduct required for inhibition.[2] The 3-Cl-4-F motif improves penetration into the waxy mycobacterial cell wall due to increased lipophilicity [1].[1]
5.2. Anti-Inflammatory Agents
Biaryl carboxylic acids are structurally related to NSAIDs (e.g., Flufenamic acid).[1][2] This scaffold can inhibit Cyclooxygenase (COX) or Lipoxygenase (LOX) enzymes.[2] The 3-Cl-4-F substitution pattern is frequently found in potent anti-inflammatory agents to improve potency and reduce rapid clearance [2].[1]
5.3. Kinase Inhibition
The "hinge region" of kinases often binds heterocyclic cores like pyridine.[1][2] The 2-aryl substituent can extend into the hydrophobic "back pocket" of the kinase ATP-binding site. The specific halogenation pattern (3-Cl, 4-F) is highly privileged in kinase inhibitors (e.g., similar motifs in Vemurafenib or Crizotinib) to tune selectivity [3].[1][2]
References
-
Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 2015.[1][2] Link
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Biomolecules, 2020.[1][2] Link
-
Selected biaryl-containing drug molecules. Chemistry - A European Journal, 2017.[1] Link[2]
-
Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. Link
Sources
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- 4. Emd-50929 | C12H8FNO2 | CID 11378949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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